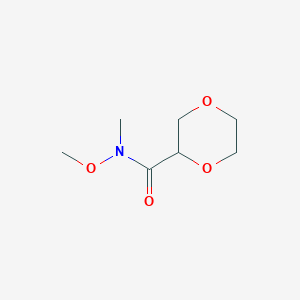

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Vue d'ensemble

Description

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical development. Characterized by its unique dioxane structure and specific functional groups, this compound is being explored for its interactions with various biological receptors and potential therapeutic applications.

The molecular formula of this compound is C₇H₁₃NO₄, with a molecular weight of approximately 159.18 g/mol. Its structure includes a dioxane ring, which contributes to its chemical stability and versatility in biological systems. The presence of methoxy and methyl groups is significant for enhancing receptor affinity and modifying biological activity compared to related compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development. Key findings include:

- Receptor Interactions : Studies have shown that this compound interacts with multiple receptor systems, which may lead to diverse pharmacological effects. Its structural features suggest enhanced binding capabilities compared to similar compounds.

- Pharmaceutical Development : The compound is being investigated as a lead compound in drug development targeting various conditions, including cancer and inflammation. Its potential as a pharmaceutical agent stems from the biological activities observed in preliminary studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Contains two methoxy groups; more steric hindrance | Better stability in certain reactions |

| 6-Methyl-1,4-dioxane-2-carboxylic acid | Lacks the methoxy group; contains a carboxylic acid | More acidic properties; different biological activity |

| N-Methyl-1,4-dioxane-2-carboxamide | Similar backbone but lacks methoxy substitution | Potentially different receptor interactions |

This table highlights how this compound stands out due to its specific substitutions that may enhance its receptor affinity and overall biological activity.

Case Studies

Several case studies have investigated the biological effects of compounds related to dioxane derivatives. For example:

- A study demonstrated that certain dioxane derivatives exhibit significant cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .

- Another case highlighted the role of dioxane derivatives in inducing apoptosis in various cancer cell lines, further supporting their therapeutic potential .

These findings indicate a promising direction for further research into the mechanisms of action and therapeutic applications of this compound.

Future Directions

Given the preliminary findings regarding its biological activity and potential therapeutic applications, further research is warranted to explore:

- Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with specific receptors.

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its efficacy and safety profile.

- Structure–Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's structure for enhanced activity against targeted diseases.

Propriétés

IUPAC Name |

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAHEVTGMUNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1COCCO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.